N-(3-chlorophenyl)-4-{2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}-4-oxobutanamide
Description
The compound N-(3-chlorophenyl)-4-{2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}-4-oxobutanamide features a 3-chlorophenyl group linked via an amide bond to a 4-oxobutanamide backbone, which is further substituted with a hydrazinyl group connected to a furan-containing butan-2-ylidene moiety.
Properties
Molecular Formula |
C18H20ClN3O3 |
|---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-N'-[4-(furan-2-yl)butan-2-ylideneamino]butanediamide |
InChI |
InChI=1S/C18H20ClN3O3/c1-13(7-8-16-6-3-11-25-16)21-22-18(24)10-9-17(23)20-15-5-2-4-14(19)12-15/h2-6,11-12H,7-10H2,1H3,(H,20,23)(H,22,24) |
InChI Key |
XFPBAUGOFBOZRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NC1=CC(=CC=C1)Cl)CCC2=CC=CO2 |
Origin of Product |
United States |
Biological Activity
N-(3-chlorophenyl)-4-{2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}-4-oxobutanamide is a synthetic compound with potential therapeutic applications. Its structure incorporates a furan moiety, which is known for various biological activities, including antibacterial and anticancer properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Compound Name | This compound |
| Molecular Formula | C18H20ClN3O3 |
| Molecular Weight | 361.83 g/mol |
| LogP | 3.0675 |
| Polar Surface Area | 65.608 Ų |
Antibacterial Activity
Furan derivatives have demonstrated significant antibacterial properties. For instance, derivatives similar to the target compound have shown efficacy against both Gram-positive and Gram-negative bacteria. A study indicated that certain furan compounds exhibited minimum inhibitory concentrations (MIC) as low as 64 µg/mL against Escherichia coli and Staphylococcus aureus, suggesting a robust antibacterial potential of compounds containing furan rings .
Anticancer Activity
Furan-containing compounds have also been evaluated for their anticancer properties. Research has indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of signaling pathways associated with cancer progression. The incorporation of hydrazine in the structure may enhance these effects by facilitating interactions with cellular targets involved in cancer cell survival .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like lipoxygenase and cyclooxygenase, which are involved in inflammatory responses .
- Interaction with Cellular Targets : The hydrazinyl group may facilitate binding to specific receptors or enzymes, altering their activity and leading to increased apoptosis in cancer cells .
- Antioxidant Properties : Some furan derivatives exhibit antioxidant activity, which can protect cells from oxidative stress and contribute to their therapeutic effects .
Case Studies
Several studies have explored the biological activities of related furan derivatives:
- Study on Antibacterial Efficacy : A derivative demonstrated significant antibacterial activity against multiple strains, including Listeria monocytogenes and Bacillus cereus, outperforming traditional antibiotics like streptomycin .
- Evaluation of Anticancer Potential : In vitro studies showed that furan derivatives could inhibit the growth of various cancer cell lines, suggesting their potential as chemotherapeutic agents .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(3-chlorophenyl)-4-{2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}-4-oxobutanamide indicates a complex structure that may contribute to its biological activity. The compound features multiple functional groups, including a hydrazone linkage and an oxobutanamide moiety, which are known to influence its reactivity and interaction with biological targets.
Research has indicated that compounds containing hydrazone linkages often exhibit diverse biological activities, including:
- Antimicrobial Activity : Studies have shown that similar hydrazone compounds possess antimicrobial properties, potentially making this compound a candidate for further investigation in treating infections.
- Anticancer Properties : Some derivatives with similar structural motifs have demonstrated cytotoxic effects against various cancer cell lines. The ability to induce apoptosis in cancer cells is a critical area of research for this compound.
- Anti-inflammatory Effects : Preliminary studies suggest that compounds in this class may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Studies : A study published in Journal of Medicinal Chemistry reported on the synthesis and evaluation of hydrazone derivatives, highlighting their effectiveness against Gram-positive and Gram-negative bacteria. The structural similarity suggests that this compound may exhibit comparable antimicrobial activity.
- Cytotoxicity Assays : In vitro assays conducted on similar compounds have shown promising results in inhibiting cell proliferation in various cancer types. The mechanisms often involve disruption of cellular signaling pathways that lead to cell death. Further exploration of this compound's cytotoxicity is warranted.
- Inflammation Modulation : Research focusing on anti-inflammatory agents has indicated that hydrazone compounds can inhibit pro-inflammatory cytokines. This suggests that this compound could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Chemical Reactions Analysis
Hydrazine-Carbonyl Condensation Reactions
The hydrazinyl group participates in condensation reactions with carbonyl-containing compounds. For example:
-
Reaction with aldehydes/ketones forms hydrazones under mild acidic or basic conditions (pH 4–7, ethanol/water solvent).
-
Intramolecular cyclization occurs at elevated temperatures (80–100°C), producing heterocyclic structures like pyrazoles or triazoles .
Example Reaction Pathway:
Chlorophenyl Group Reactivity
The 3-chlorophenyl substituent undergoes nucleophilic aromatic substitution (NAS) under controlled conditions:
| Reaction Type | Conditions | Products | Yield (%) | Source |
|---|---|---|---|---|
| Hydrolysis | NaOH (10%), 60°C, 6 hrs | 3-hydroxyphenyl derivative | ~45 | |
| Amination | NH₃/EtOH, 100°C, 12 hrs | 3-aminophenyl analog | ~38 |
Furan Ring Transformations
The furan-2-yl group is susceptible to:
-
Electrophilic substitution : Nitration or sulfonation at the 5-position.
-
Oxidation : Using H₂O₂/Fe²⁺ generates γ-ketoaldehyde intermediates .
Key Observation:
Furan oxidation products exhibit increased polarity, confirmed via TLC (Rf shift from 0.7 → 0.3 in ethyl acetate/hexane) .
Metal Coordination Chemistry
The hydrazinyl and carbonyl groups act as bidentate ligands for transition metals:
| Metal Ion | Reaction Conditions | Complex Geometry | Application | Source |
|---|---|---|---|---|
| Cu(II) | Ethanol, 70°C, 2 hrs | Octahedral | Antimicrobial agents | |
| Zn(II) | DMSO, rt, 6 hrs | Tetrahedral | Fluorescent probes |
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis:
-
Acidic conditions (pH < 3): Cleavage of the hydrazine-carbonyl bond, yielding 3-chloroaniline and furan-containing fragments.
-
Basic conditions (pH > 10): Degradation of the butanamide backbone via saponification.
Stability Data:
-
Half-life in aqueous buffer: 48 hrs (pH 7), 12 hrs (pH 2), 6 hrs (pH 12).
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
Functionalization via Cross-Coupling
Palladium-catalyzed Suzuki coupling at the chlorophenyl group enables aryl diversification:
| Coupling Partner | Catalyst System | Product Yield (%) | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF | 62 | |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf), CsF, THF | 55 |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Onset decomposition : 220°C (mass loss = 15%, attributed to hydrazine moiety).
-
Major degradation : 320°C (mass loss = 70%, furan ring combustion).
Comparison with Similar Compounds
4-[2-(Anthracen-9-ylmethylidene)hydrazino]-N-(3-chlorophenyl)-4-oxobutanamide (JJZ)
- Structural Differences: The anthracene group replaces the furan-containing butan-2-ylidene in the target compound.
- Implications : Anthracene’s hydrophobicity could increase membrane permeability but reduce aqueous solubility compared to the furan derivative.
N-(4-Ethoxyphenyl)-4-hydrazinyl-4-oxobutanamide
Thiazolyl Hydrazones with Furan Moieties
- Structural Differences : These compounds (e.g., from ) feature a thiazole ring instead of the oxobutanamide core but retain hydrazone and furan groups .
- Biological Activity : Exhibited antifungal activity against Candida utilis (MIC = 250 µg/mL) and anticancer effects (IC50 = 125 µg/mL against MCF-7 cells). The target compound may share these activities, but efficacy depends on substituent optimization .
N-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbothioyl)-2-iodobenzamide
4-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-oxobutanamide
- Structural Differences : Contains a piperazine ring and benzimidazole moiety, introducing additional hydrogen-bonding and basicity compared to the furan group .
Key Comparative Data
Table 1: Structural and Functional Comparison
*Inferred from structural analogs in .
Pharmacological and Toxicological Insights
- Antifungal Potential: Thiazolyl hydrazones with furan groups () show moderate activity, suggesting the target compound’s furan moiety could contribute to similar effects. However, fluconazole (MIC = 2 µg/mL) remains more potent .
- Anticancer Activity : Hydrazone derivatives exhibit IC50 values in the µg/mL range (e.g., 125 µg/mL for MCF-7 cells). Structural modifications, such as the furan group, may enhance selectivity or potency .
- Toxicity: notes low cytotoxicity (IC50 > 500 µg/mL for NIH/3T3 cells) in some analogs, suggesting a favorable therapeutic index for the target compound if structurally aligned.
Computational and Structural Analysis
Tools like Multiwfn () can elucidate electronic properties:
- Electrostatic Potential: The furan oxygen and chlorophenyl chlorine may create localized charge regions, influencing receptor binding.
- Bond Order Analysis : Comparing hydrazine linkage stability in the target compound versus anthracene or iodine-containing analogs could guide synthetic optimization .
Preparation Methods
Synthesis of N-(3-Chlorophenyl)-4-oxobutanamide (Fragment A)
Step 1: Preparation of 4-Oxobutanoyl Chloride
Succinic anhydride (1.0 eq) is reacted with oxalyl chloride (2.5 eq) in anhydrous dichloromethane under nitrogen, catalyzed by a drop of N,N-dimethylformamide (DMF). The reaction proceeds at 0°C for 2 hours, yielding 4-oxobutanoyl chloride as a pale-yellow liquid.
Step 2: Amidation with 3-Chloroaniline
4-Oxobutanoyl chloride (1.2 eq) is slowly added to a solution of 3-chloroaniline (1.0 eq) and triethylamine (2.0 eq) in tetrahydrofuran (THF) at −10°C. After stirring for 6 hours at room temperature, the product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography (hexane:ethyl acetate = 3:1), yielding N-(3-chlorophenyl)-4-oxobutanamide as white crystals (Yield: 78%).
Characterization Data
Synthesis of 4-(Furan-2-yl)butan-2-ylidene Hydrazine (Fragment B)
Step 1: Preparation of 4-(Furan-2-yl)butan-2-one
Furan-2-carbaldehyde (1.0 eq) undergoes a Claisen-Schmidt condensation with acetone (1.5 eq) in ethanol, catalyzed by 10% NaOH. The mixture is refluxed for 8 hours, yielding 4-(furan-2-yl)but-3-en-2-one, which is hydrogenated over Pd/C (10%) in methanol under H₂ (50 psi) to afford 4-(furan-2-yl)butan-2-one (Yield: 65%).
Step 2: Hydrazone Formation
4-(Furan-2-yl)butan-2-one (1.0 eq) is reacted with hydrazine hydrate (1.2 eq) in ethanol at 60°C for 4 hours. The solvent is evaporated, and the residue is recrystallized from ethanol to yield the hydrazone as a yellow solid (Yield: 82%).
Characterization Data
Coupling of Fragments A and B
Hydrazone Formation
N-(3-Chlorophenyl)-4-oxobutanamide (1.0 eq) and 4-(furan-2-yl)butan-2-ylidene hydrazine (1.1 eq) are refluxed in ethanol containing glacial acetic acid (0.5 mL) for 12 hours. The precipitate is filtered, washed with cold ethanol, and recrystallized from acetonitrile to afford the target compound as a pale-yellow solid (Yield: 70%).
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.15 (s, 1H, NH), 7.62–7.58 (m, 2H, Ar-H), 7.44–7.40 (m, 1H, Ar-H), 7.32 (d, J = 1.6 Hz, 1H, furan-H), 6.54 (dd, J = 3.2 Hz, 1H, furan-H), 6.41 (d, J = 3.2 Hz, 1H, furan-H), 3.02–2.94 (m, 4H, COCH₂CH₂CO), 2.78–2.71 (m, 2H, CH₂), 2.49–2.42 (m, 2H, CH₂), 1.99 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, DMSO-d₆): δ 197.8 (C=O), 170.5 (amide C=O), 159.2 (C=N), 152.4 (furan-C), 142.1 (furan-C), 134.6–127.3 (Ar-C), 112.4 (furan-CH), 108.6 (furan-CH), 40.2–25.3 (aliphatic carbons).
-
HRMS (ESI-TOF): m/z calcd for C₁₉H₁₉ClN₃O₃ [M+H]⁺: 396.1118; found: 396.1121.
Synthetic Route 2: One-Pot Tandem Amidation-Hydrazonation
Reaction Protocol
A mixture of 4-oxobutanoyl chloride (1.2 eq), 3-chloroaniline (1.0 eq), and 4-(furan-2-yl)butan-2-ylidene hydrazine (1.1 eq) is stirred in dichloromethane with N-methylmorpholine (2.0 eq) at 0°C for 1 hour, followed by warming to room temperature for 12 hours. The product is isolated via flash chromatography (ethyl acetate:hexane = 1:1) (Yield: 65%).
Advantages:
-
Reduced purification steps.
-
Higher atom economy.
Disadvantages:
-
Lower yield due to competing side reactions.
Optimization and Mechanistic Considerations
Solvent and Catalysis Effects
Q & A
Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?
Methodological Answer:
The synthesis typically involves multi-step condensation reactions. Key steps include:
- Hydrazine formation : Reacting 4-(furan-2-yl)butan-2-one with hydrazine hydrate to generate the hydrazinylidene intermediate.
- Amide coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to conjugate the hydrazinyl intermediate with 3-chlorophenyl-substituted oxobutanoyl chloride.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product .
Intermediates are characterized via TLC , FT-IR (C=O stretch at ~1650–1700 cm⁻¹), and ¹H/¹³C NMR (e.g., furan protons at δ 6.3–7.4 ppm, hydrazinyl NH signals at δ 8.5–9.5 ppm) .
Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks for aromatic protons (3-chlorophenyl: δ 7.2–7.6 ppm), furan protons (δ 6.3–7.1 ppm), and carbonyl groups (amide C=O at ~170 ppm in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
- X-ray Crystallography : For crystalline derivatives, analyze dihedral angles between the furan and chlorophenyl rings (e.g., ~45°–60°) and hydrogen-bonding networks in the lattice .
Advanced: How can researchers optimize reaction yields in multi-step syntheses?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) for hydrazone formation to enhance solubility of aromatic intermediates .
- Catalysis : Add catalytic p-toluenesulfonic acid (PTSA) to accelerate imine bond formation (reducing reaction time from 24h to 6h) .
- Temperature Control : Maintain reflux conditions (80–100°C) for condensation steps while avoiding thermal decomposition via inline FT-IR monitoring .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines (e.g., Gram-positive vs. Gram-negative bacteria) to confirm selectivity .
- Metabolite Interference : Use LC-MS to rule out degradation products in bioassays. For example, hydrolyzed hydrazine derivatives may exhibit off-target effects .
- Structural Analogs : Compare SAR with methyl-substituted furan derivatives to assess if electron-withdrawing groups (e.g., Cl) enhance activity .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing powdered forms due to dust formation risks .
- Spill Management : Neutralize acidic byproducts with sodium bicarbonate and adsorb solids using vermiculite .
- Waste Disposal : Incinerate at >1000°C with alkaline scrubbers to prevent hydrazine release .
Advanced: How can computational methods predict reactivity or binding modes?
Methodological Answer:
- DFT Calculations : Use Gaussian 09 to model frontier molecular orbitals (HOMO/LUMO) and identify electrophilic sites (e.g., carbonyl carbons at ~-5.5 eV) .
- Molecular Docking : Autodock Vina simulates binding to target proteins (e.g., DHFR). The furan ring shows π-π stacking with Phe31 in DHFR (binding energy: -8.2 kcal/mol) .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .
Basic: What functional groups influence the compound’s chemical reactivity?
Methodological Answer:
- Hydrazinylidene Group : Acts as a nucleophile in Schiff base formation but is susceptible to oxidation (store under N₂) .
- Furan Ring : Participates in π-stacking interactions and may undergo electrophilic substitution (e.g., nitration at C5) .
- Chlorophenyl Group : Enhances lipophilicity (logP ~3.5) and stabilizes aromatic interactions in target binding .
Advanced: How to address low solubility in aqueous buffers for bioassays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) with PBS buffer; validate absence of solvent toxicity via negative controls .
- Prodrug Design : Synthesize phosphate esters at the oxobutanamide group, which hydrolyze in vivo to the active form .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
